4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole
Description
4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with two 4-chlorophenyl groups: one at position 4 and a sulfanyl-linked 4-chlorophenyl group at position 3. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(4-chlorophenyl)-5-(4-chlorophenyl)sulfanylthiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2S2/c15-10-3-1-9(2-4-10)13-14(20-18-17-13)19-12-7-5-11(16)6-8-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXZCLOTBWCIPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SN=N2)SC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole typically involves the reaction of 4-chlorobenzenethiol with 4-chlorophenyl isothiocyanate under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including 4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole. Research indicates that compounds containing the thiadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : Compounds similar to this compound have been tested against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines. These studies demonstrated that certain derivatives possess comparable efficacy to standard chemotherapeutic agents like cisplatin .
- Molecular Docking : Molecular docking studies have been conducted to elucidate the binding interactions of these compounds with specific targets such as dihydrofolate reductase (DHFR), which is crucial in cancer therapy .
Antimicrobial Activity
The antimicrobial properties of thiadiazoles are well-documented. Research has shown that derivatives of 1,3,4-thiadiazoles exhibit broad-spectrum activity against bacteria and fungi:
- Broad-Spectrum Efficacy : Compounds derived from the thiadiazole framework have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as various fungal species .
- Mechanisms of Action : The antimicrobial activity is often attributed to the ability of these compounds to interfere with microbial cell wall synthesis and function .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step chemical reactions that can be optimized for yield and efficiency. The following methods are commonly employed:
- Heterocyclization Reactions : The formation of thiadiazoles often involves the reaction of hydrazine derivatives with carbon disulfide or other sulfur-containing reagents under acidic or basic conditions .
- Functionalization : Subsequent modifications can introduce various substituents that enhance biological activity or alter pharmacokinetic properties.
Anticancer Research
A notable study investigated a series of thiadiazole derivatives for their anticancer properties. The results indicated that specific compounds exhibited potent cytotoxicity against breast cancer cell lines, highlighting their potential as novel anticancer agents .
Antimicrobial Studies
In another study focusing on the antimicrobial efficacy of thiadiazole derivatives, several compounds were synthesized and screened for their ability to inhibit the growth of pathogenic bacteria and fungi. The findings revealed promising candidates for further development into therapeutic agents .
Summary of Key Findings
| Application | Activity Type | Notable Findings |
|---|---|---|
| Anticancer | Cytotoxicity | Effective against HepG-2 and A-549 cell lines |
| Antimicrobial | Broad-spectrum | Active against various bacterial and fungal strains |
| Synthesis | Heterocyclization | Multi-step synthesis leading to diverse derivatives |
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
Structural analogs with halogen variations exhibit differences in crystal packing and bioactivity. For example:
Key Insight : Halogen size (Cl vs. Br) minimally affects molecular conformation but significantly influences crystal packing and intermolecular interactions. Fluorine analogs may exhibit altered bioactivity due to electronegativity and steric differences.
Functional Group Modifications
Variations in substituent groups impact solubility, reactivity, and biological activity:
Key Insight : Addition of polar groups (e.g., carboxy, sulfonyl) enhances solubility and enzyme-binding specificity. Bulky substituents like piperazine improve lipophilicity and membrane permeability, critical for antitumor activity.
Bioactivity Comparison
The target compound and analogs show diverse therapeutic potentials:
Key Insight : The 1,2,3-thiadiazole scaffold is versatile, with bioactivity modulated by substituent electronic properties and spatial orientation.
Structural and Crystallographic Insights
- Crystal Packing: The target compound’s isostructural analogs (Cl/Br) adopt triclinic symmetry (P̄1) with two independent molecules per asymmetric unit. Halogen substitution (Cl → Br) necessitates minor lattice adjustments without altering overall conformation .
- Enzyme Binding : Co-crystallization studies with glycolate oxidase reveal that the thiadiazole core and chlorophenyl groups form hydrophobic and π-stacking interactions, while carboxy-modified analogs introduce hydrogen bonding .
Biological Activity
The compound 4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole is a member of the thiadiazole family, known for its diverse biological activities. This article explores its biological activity, including its potential applications in medicine and agriculture, supported by research findings and case studies.
- Molecular Formula : CHClNS
- Molecular Weight : 291.17 g/mol
- CAS Number : 6440585
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various thiadiazole compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound in focus demonstrated notable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | 32 |
| This compound | E. coli | 64 |
Antiviral Activity
The antiviral potential of thiadiazole derivatives has been explored in several studies. One investigation reported that a related compound exhibited antiviral activity against tobacco mosaic virus (TMV), with protective rates significantly higher than control treatments . Although specific data on the compound's antiviral efficacy is limited, structural similarities suggest potential effectiveness.
Anticancer Activity
Thiadiazoles have been recognized for their anticancer properties. A recent study evaluated various thiadiazole derivatives for cytotoxicity against cancer cell lines. The compound demonstrated IC values indicating significant antiproliferative effects against human cancer cell lines such as A-431 and HT-29 .
| Cell Line | IC (µg/mL) |
|---|---|
| A-431 | 15 |
| HT-29 | 20 |
The biological activity of this compound can be attributed to its ability to interfere with cellular processes. The presence of the chlorophenyl and sulfanyl groups enhances its interaction with biological targets, potentially disrupting enzyme functions or cellular signaling pathways .
Case Studies and Research Findings
- Antimicrobial Efficacy : In a comparative study involving various thiadiazole derivatives, the compound exhibited superior antibacterial activity compared to other tested compounds, highlighting its potential as a lead structure for developing new antibiotics .
- Cytotoxicity Assessment : A series of experiments conducted on different cancer cell lines revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a promising avenue for cancer therapy .
- Field Trials : Preliminary field trials assessing the agricultural applications of thiadiazole derivatives indicated effective pest control in crops susceptible to fungal infections, showcasing their utility beyond medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
